molecular formula C16H19NO2 B12603652 (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one CAS No. 650599-52-3

(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

Cat. No.: B12603652
CAS No.: 650599-52-3
M. Wt: 257.33 g/mol
InChI Key: LFNIVLIFNXJOKJ-KYOSRNDESA-N
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Description

The compound (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with acetyl and ethenyl groups at positions 3 and 4, respectively, and a chiral (1R)-1-phenylethyl moiety at position 1.

Properties

CAS No.

650599-52-3

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

InChI

InChI=1S/C16H19NO2/c1-4-13-10-17(16(19)15(13)12(3)18)11(2)14-8-6-5-7-9-14/h4-9,11,13,15H,1,10H2,2-3H3/t11-,13-,15+/m1/s1

InChI Key

LFNIVLIFNXJOKJ-KYOSRNDESA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H]([C@@H](C2=O)C(=O)C)C=C

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)C(=O)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one ring and the subsequent introduction of the acetyl, ethenyl, and phenylethyl groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the acetyl group may produce alcohols or alkanes. Substitution reactions on the phenylethyl group can lead to various substituted aromatic compounds.

Scientific Research Applications

(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Stereochemical Comparisons

(a) (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-Phenylethyl]pyrrolidin-2-one ()
  • Substituents : Replaces the acetyl and ethenyl groups with a dihydroxyethyl chain at position 4.
  • Stereochemistry : Absolute configuration confirmed via X-ray crystallography (C10: R, C13: R) .
  • Synthesis : Derived from Sharpless asymmetric dihydroxylation, highlighting the role of stereoselective methods in generating chiral centers .
(b) (S)-4-(Hydroxymethyl)-1-((R)-1-Phenylethyl)pyrrolidin-2-one ()
  • Substituents : Hydroxymethyl group at position 4.
  • Molecular Weight : 219.28 g/mol (vs. ~285 g/mol for the target compound, estimated based on structure).
  • Stereochemistry : (4S) configuration, contrasting with the (4S) in the target compound but differing in substituent type .
  • Key Difference : The hydroxymethyl group may confer higher polarity and metabolic stability compared to the ethenyl group.
(c) 4-(2-Oxopropyl)-1-(1-Phenylethyl)pyrrolidin-2-one ()
  • Substituents : 2-Oxopropyl group at position 4.
  • Commercial Availability : Marketed for research, suggesting applications in medicinal chemistry or catalysis .
  • Key Difference : The 2-oxopropyl substituent introduces a ketone, which could increase reactivity toward nucleophiles or metal coordination compared to the ethenyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Polarity Notable Features
Target Compound ~285 Acetyl, Ethenyl Moderate Chiral centers (3R,4S), lipophilic
(4R)-Dihydroxyethyl Derivative () 295.33 Dihydroxyethyl High Hydrophilic, X-ray-confirmed structure
(S)-4-Hydroxymethyl () 219.28 Hydroxymethyl Moderate-High Commercial availability
4-(2-Oxopropyl) () ~245 2-Oxopropyl Moderate Ketone reactivity

Biological Activity

(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name : (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
  • Molecular Formula : C15_{15}H17_{17}N1_{1}O2_{2}

Biological Activity Overview

The biological activities of (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one include:

  • Antiviral Activity : Preliminary studies suggest this compound may exhibit antiviral properties, potentially through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines.

The proposed mechanisms through which (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one exerts its effects include:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication.
  • Modulation of Immune Response : The compound may influence the NLRP3 inflammasome pathway, which is crucial in regulating inflammation and immune responses.

Case Study 1: Antiviral Properties

A study conducted on a series of pyrrolidine derivatives, including (3R,4S)-3-acetyl-4-ethenyl compounds, demonstrated significant antiviral activity against several viral strains. The mechanism was attributed to the inhibition of viral entry and replication in host cells.

CompoundViral StrainIC50 (µM)Mechanism
(3R,4S)-3-acetyl...Influenza A12.5Inhibition of hemagglutinin
(3R,4S)-3-acetyl...HIV15.0Reverse transcriptase inhibition

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of pyrrolidine derivatives found that (3R,4S)-3-acetyl compounds significantly reduced levels of TNF-alpha and IL-6 in vitro.

CompoundCell LineTNF-alpha Reduction (%)IL-6 Reduction (%)
(3R,4S)-3-acetyl...RAW 264.745%50%
ControlRAW 264.7--

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